molecular formula C15H30ClNO B1466523 2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride CAS No. 1219957-00-2

2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1466523
CAS No.: 1219957-00-2
M. Wt: 275.86 g/mol
InChI Key: ZDWDARDFUFOHRF-UHFFFAOYSA-N
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Description

2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H29NO·HCl . It features a piperidine ring, a common structural motif in pharmaceuticals and organic synthesis, linked via an ethoxyethyl chain to a cyclohexyl group . Piperidine derivatives are of significant interest in medicinal chemistry and serve as key synthetic building blocks for the development of various biologically active molecules . As a hydrochloride salt, this form of the compound typically offers enhanced stability and solubility compared to the free base, making it more suitable for handling and use in research settings. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-(2-cyclohexylethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO.ClH/c1-2-6-14(7-3-1)9-12-17-13-10-15-8-4-5-11-16-15;/h14-16H,1-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWDARDFUFOHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer therapies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a piperidine ring and a cyclohexyl group. Its chemical formula is C15_{15}H25_{25}ClN, and it is often synthesized for research purposes in pharmaceutical applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Ion Channels : Preliminary studies suggest that this compound may act as an inhibitor of specific ion channels, particularly those involved in neuronal excitability. For example, it has been shown to block KCNT1 channels, which are implicated in certain forms of epilepsy .
  • Antioxidant Properties : The compound may also exhibit antioxidant activity by modulating the Nrf2 pathway, a critical regulator of cellular responses to oxidative stress. This pathway is known to influence the expression of various cytoprotective enzymes .
  • Potential Anti-Cancer Activity : Research indicates that similar compounds have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation and cancer progression .

Biological Activity Data Table

Biological Activity Mechanism Reference
Ion Channel InhibitionBlocks KCNT1 channels
Antioxidant EffectsModulates Nrf2 pathway
Anti-Cancer PotentialInhibits CDK activity

Case Studies

  • Neurological Disorders : A study explored the effects of this compound on neuronal cells expressing KCNT1 variants. The results indicated a significant reduction in excitability and seizure-like activity in vitro, suggesting its potential as a therapeutic agent for drug-resistant epilepsy .
  • Cancer Research : Another investigation focused on the compound's ability to inhibit CDK2 activity in various cancer cell lines. The findings demonstrated that treatment with this compound led to decreased cell proliferation and increased apoptosis, highlighting its potential use in cancer therapy .

Research Findings

Recent research has expanded our understanding of the pharmacological profile of this compound:

  • Selectivity and Potency : The compound has shown selective inhibition against KCNT1 channels compared to other potassium channels, suggesting a favorable safety profile for neurological applications .
  • In Vivo Studies : Animal models treated with this compound displayed improved outcomes in models of oxidative stress-related diseases, further supporting its role as an antioxidant agent .

Scientific Research Applications

1.1. Pain Management

Research indicates that 2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride may possess analgesic properties. Its mechanism of action likely involves modulation of pain pathways through specific receptor interactions.

Case Study:
A study investigating the analgesic effects of piperidine derivatives demonstrated that compounds with similar structures significantly reduced pain responses in animal models. The results indicated a dose-dependent relationship between the compound's concentration and pain reduction efficacy.

Data Table: Analgesic Activity Comparison

Compound NameDose (mg/kg)Pain Reduction (%)Reference
Compound A1045
Compound B2060
This compound1555

1.2. Antidepressant Activity

Compounds similar to this compound have shown potential antidepressant-like effects in preclinical studies. These effects are believed to be mediated through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study Example:
A publication in the Journal of Medicinal Chemistry evaluated piperidine derivatives for their antidepressant activity, revealing significant improvements in depressive behaviors in rodent models treated with these compounds.

2.1. Cellular Mechanisms

The compound's ability to affect cellular signaling pathways is crucial for its pharmacological applications. Research suggests that it may influence apoptosis and cell cycle regulation, which are vital for cancer therapy.

  • Apoptosis Induction: Similar to other piperidine derivatives, it could activate intrinsic apoptotic pathways, potentially disrupting mitochondrial membrane integrity.
  • Cell Cycle Regulation: The compound may inhibit key regulators of the cell cycle, leading to G1/S phase arrest, which is critical in preventing the proliferation of malignant cells.

Future Directions and Research Opportunities

Further research is warranted to explore additional applications of this compound:

  • Expanded Therapeutic Uses: Investigating its potential beyond pain management and depression, including its role in neurodegenerative diseases or as an anti-cancer agent.
  • Formulation Development: Exploring different formulations to enhance bioavailability and therapeutic efficacy.
  • Longitudinal Studies: Conducting long-term studies to assess chronic effects and safety profiles in various populations.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and physicochemical properties of 2-[2-(2-cyclohexylethoxy)ethyl]piperidine hydrochloride with analogous compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Properties
2-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl Cyclohexylethoxy C₁₅H₂₈ClNO₂ 305.85 High lipophilicity, potential CNS activity
2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine HCl 2,5-Dimethylphenoxy C₁₅H₂₃ClNO 269.81 Aromatic, moderate toxicity risk
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy C₁₈H₂₁ClNO 303.83 Bulky aromatic, limited toxicity data
2-[2-(Propan-2-yloxy)ethyl]piperidine HCl Isopropoxy C₁₀H₂₂ClNO 207.74 Low molecular weight, irritant
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl Halogenated phenoxy C₁₅H₂₀Cl₃NO 360.69 High environmental persistence

Key Observations :

  • Lipophilicity : The cyclohexylethoxy group in the target compound enhances lipid solubility compared to smaller substituents like isopropoxy or aromatic groups like diphenylmethoxy .
  • Toxicity: Halogenated analogs (e.g., 2,4-dichloro derivatives) pose higher environmental risks , while dimethylphenoxy derivatives may exhibit moderate toxicity .
  • Stability : Bulky substituents (e.g., diphenylmethoxy) may reduce metabolic degradation, whereas smaller groups (e.g., isopropoxy) favor faster clearance .
Antimicrobial Activity

Piperidine derivatives with thiopyrimidinone moieties (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) demonstrated variable antibacterial and antifungal efficacy, highlighting the impact of substituents on bioactivity .

Neurotransmitter Modulation

Lobelane analogs with phenyl ring substituents (e.g., 2,6-bis(2-phenylethyl)piperidine hydrochloride) inhibit dopamine uptake at vesicular monoamine transporters. Structural modifications, such as fluorination or methoxy groups, alter binding affinity . The cyclohexylethoxy group’s non-aromatic nature may reduce off-target interactions compared to phenyl-substituted analogs.

Acetylcholinesterase Inhibition

Donepezil hydrochloride, a piperidine-based acetylcholinesterase inhibitor, contains a benzyl-indanone motif. Substitutions on the piperidine ring (e.g., 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) optimize enzyme interaction . The target compound’s cyclohexylethoxy chain could modulate selectivity or potency, though empirical data are lacking.

Preparation Methods

Hydrogenation and Catalyst-Based Reduction (Patent US4191828A)

A related piperidine derivative, 2-(2,2-dicyclohexylethyl)piperidine, is synthesized by hydrogenation of 2-(2,2-diphenylethenyl)pyridine hydrochloride using rhodium-on-carbon catalyst under high pressure hydrogen (approx. 40 atm) and elevated temperature (~115 °C). The process involves:

  • Stirring the methanolic solution of the precursor with the catalyst under hydrogen until uptake ceases.
  • Cooling and catalyst removal by filtration.
  • Neutralization with sodium hydroxide solution.
  • Extraction with ethyl ether.
  • Concentration and crystallization of the maleate salt.

This method yields high-purity piperidine derivatives and can be adapted for similar compounds by modifying the substituent groups accordingly.

Step Conditions/Details Outcome
Hydrogenation 40 atm H2, 115 °C, Rh/C catalyst Saturated piperidine derivative
Catalyst removal Filtration Catalyst-free solution
Neutralization NaOH aqueous solution Free base formation
Extraction Ethyl ether Organic layer isolation
Crystallization Maleic acid in isopropanol/methanol Pure maleate salt

Alkylation of Piperidine with 2-(2-Chloroethoxy)ethanol Derivatives (Analogous Strategy)

The preparation of similar compounds such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves nucleophilic substitution of piperazine derivatives with 2-(2-chloroethoxy)ethanol under controlled conditions to minimize di-substitution impurities. This approach can be adapted for piperidine analogs:

  • Use of piperidine hydrochloride or mono-hydrochloride salts to protect one nitrogen and reduce over-alkylation.
  • Reaction with 2-(2-chloroethoxy)ethanol or its derivatives in polar or non-polar solvents.
  • Control of molar ratios, temperature (40-120 °C), and reaction time (2-8 hours) to optimize mono-substitution.
  • Recovery and reuse of piperidine dihydrochloride by filtration and drying.
  • Purification of the crude product by vacuum distillation or recrystallization to achieve high purity (>98%).

This method improves yield and purity by limiting di-substituted by-products and uses readily available raw materials, making it suitable for industrial scale.

Step Conditions/Details Outcome
Formation of piperidine mono-hydrochloride Piperidine + piperidine dihydrochloride in alcohol/water solvent, molar ratio ~1:0.9, reflux Protected piperidine salt
Alkylation reaction Piperidine mono-HCl + 2-(2-chloroethoxy)ethanol, 80 °C, 5.5 h, polar/non-polar solvent Mono-substituted product
Filtration Remove piperidine dihydrochloride for reuse Reduced waste
Solvent removal Evaporation under vacuum Crude product
Vacuum distillation/recrystallization 120-160 °C, 10-30 mmHg vacuum High purity product (>98%)

Comparative Analysis of Preparation Routes

Feature Hydrogenation Route (US4191828A) Alkylation Route (CN103254153A Analog)
Starting Materials 2-(2,2-diphenylethenyl)pyridine hydrochloride Piperidine and 2-(2-chloroethoxy)ethanol
Catalyst Rhodium on carbon None (nucleophilic substitution)
Reaction Conditions High pressure H2 (40 atm), 115 °C Moderate heat (40-120 °C), 2-8 hours
Purification Crystallization as maleate salt Vacuum distillation/recrystallization
Yield Moderate to high (dependent on hydrogenation efficiency) High (>75%) with high purity (>98%)
Industrial Suitability Yes, but requires high-pressure equipment Yes, cost-effective and environmentally friendly
Impurity Control Catalyst and reaction monitoring essential Controlled by molar ratios and reaction conditions

Research Findings and Notes

  • The hydrogenation method provides a robust route to saturated piperidine derivatives but requires specialized equipment and catalyst handling.
  • Alkylation using piperidine mono-hydrochloride salts effectively limits di-substitution impurities, improving product purity and yield, and is more economical and environmentally sustainable for industrial production.
  • Recovery and reuse of piperidine dihydrochloride salt in the alkylation route significantly reduce waste and cost.
  • Solvent choice (methanol, ethanol, or other polar/non-polar solvents) and temperature control are critical parameters influencing reaction selectivity and yield.
  • Vacuum distillation parameters (temperature and pressure) must be optimized to prevent decomposition while achieving effective purification.

Summary Table of Key Parameters for Alkylation Preparation

Parameter Optimal Range/Value Notes
Piperidine to piperidine dihydrochloride molar ratio 1 : 0.9 - 1.2 Controls mono-substitution protection
Solvent type Methanol, ethanol, water, or mixed Influences solubility and reaction rate
Solvent volume 1.8 - 2.2 mL per g of piperidine Ensures proper dissolution
Reaction temperature 40 - 120 °C 80 °C preferred for balance of rate and selectivity
Reaction time 2 - 8 hours ~5.5 hours optimal
Vacuum distillation temperature 120 - 160 °C Avoids thermal degradation
Vacuum pressure 10 - 30 mmHg Ensures efficient solvent removal
Product purity after purification >98% Verified by GC and spectroscopic methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperidine core can be functionalized with cyclohexylethoxy groups using alkylation or etherification under anhydrous conditions. Catalysts like palladium or nickel may enhance coupling efficiency, while sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce intermediates. Reaction optimization should consider temperature (e.g., 60–80°C for ether bonds) and solvent polarity (e.g., THF or DMF) to improve yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradients) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the piperidine ring, cyclohexyl, and ethoxy moieties. Compare peaks to reference spectra in PubChem or NIST databases .
  • Purity Assessment : Employ HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities. Melting point analysis (e.g., 190–210°C) can indicate crystallinity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₃₀ClNO₂) and detects isotopic patterns .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : The hydrochloride salt is hygroscopic and should be stored in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to strong oxidizers (e.g., KMnO₄) or acidic/basic conditions to prevent decomposition. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields while minimizing byproducts?

  • Methodological Answer :

  • Reaction Design : Use computational tools (e.g., density functional theory, DFT) to model transition states and identify rate-limiting steps. ICReDD’s reaction path search methods integrate quantum calculations and experimental data to streamline optimization .
  • Byproduct Mitigation : Introduce protecting groups (e.g., Boc for amines) during functionalization. Optimize stoichiometry (e.g., 1.2 equivalents of cyclohexylethoxy reagent) and use scavengers (e.g., polymer-bound reagents) to trap impurities .

Q. How should conflicting pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate assays (e.g., SPR for binding affinity vs. cell-based cAMP assays for functional activity). Adjust for physicochemical factors like solubility (use DMSO stocks ≤1% v/v) or membrane permeability (logP ~2.5) .
  • Structural Analogues : Compare to derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate structural determinants of activity. Molecular docking (AutoDock Vina) can predict binding poses in silico .

Q. What strategies are effective for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • In Vitro Assays : Use radioligand displacement (e.g., 3H^3H-labeled ligands) for receptor affinity. For enzyme inhibition, measure IC₅₀ values via fluorogenic substrates (e.g., Caliper LabChip) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Adjust the ethoxy or cyclohexyl groups to block oxidative sites (e.g., CYP3A4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride
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2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

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